molecular formula C25H39N3O2 B11038104 N-{1-[(1-benzylpiperidin-4-yl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide

N-{1-[(1-benzylpiperidin-4-yl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide

Cat. No.: B11038104
M. Wt: 413.6 g/mol
InChI Key: OQBUQQIWONWVCA-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-benzylpiperidines . Structurally, it features a piperidine ring conjugated to a benzyl group through one nitrogen atom. The complex name reflects its intricate arrangement of functional groups, which we’ll explore further.

Preparation Methods

Synthetic Routes::

    Amide Formation: The compound can be synthesized via amide formation. One approach involves reacting (a precursor) with (an acid chloride) in the presence of a base like . This reaction forms the amide bond between the piperidine nitrogen and the carbonyl carbon of the acid chloride.

    Reductive Amination: Another method involves reductive amination of with using a reducing agent like .

Industrial Production:: Industrial-scale production typically employs the more efficient and cost-effective synthetic route. Optimization of reaction conditions, solvent choice, and catalysts ensures high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting the amine group to an imine or amide.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like or .

    Reduction: Employ reducing agents such as or .

    Substitution: Nucleophiles like or can be used.

Major Products::
  • Oxidation: Imine or amide derivatives.
  • Reduction: Alcohol derivative.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials or pharmaceutical intermediates.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H39N3O2

Molecular Weight

413.6 g/mol

IUPAC Name

N-[1-[(1-benzylpiperidin-4-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C25H39N3O2/c1-18(2)23(27-24(29)21-11-9-19(3)10-12-21)25(30)26-22-13-15-28(16-14-22)17-20-7-5-4-6-8-20/h4-8,18-19,21-23H,9-17H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

OQBUQQIWONWVCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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